![molecular formula C18H27ClN4O3 B5629772 8-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5629772.png)
8-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
The compound of interest belongs to a class of chemicals known for their complex molecular structure, which typically includes a diazaspiro[5.5]undecane core. These compounds are significant in the field of medicinal chemistry and organic synthesis due to their potential biological activities and the unique challenges they present in their synthesis and structural elucidation.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization reactions, such as [5+1] double Michael addition, which has been developed for the efficient synthesis of similar spiro-heterocyclic derivatives with high yields (Islam et al., 2017). These methods allow for the introduction of various substituents, including chloro, methoxyethyl, and carbonyl groups, into the spiro framework, enabling the synthesis of a wide range of derivatives with diverse properties.
Molecular Structure Analysis
The molecular structure of compounds within this category is often confirmed through X-ray crystallography, demonstrating that they can crystallize in various space groups and exhibit interesting features such as hydrogen bonding and π-π stacking interactions (Kumarasinghe et al., 2009). These structural analyses provide valuable insights into the three-dimensional arrangement of atoms in the molecule and the interactions that stabilize the crystal structure.
properties
IUPAC Name |
8-(4-chloro-1,5-dimethylpyrazole-3-carbonyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN4O3/c1-13-15(19)16(20-21(13)2)17(25)23-8-4-6-18(12-23)7-5-14(24)22(11-18)9-10-26-3/h4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVBZKMKBAWTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCOC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |
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